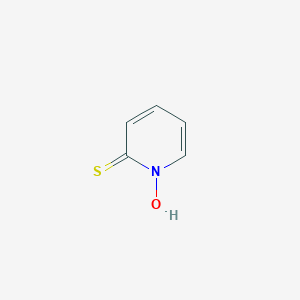














|
REACTION_CXSMILES
|
[CH2:1]([CH:8]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)C(Cl)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:19]N1C=CC=CC1=S.C(S)(C)(C)C.O=O.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.N1C=CC=CC=1>[C:2]1([CH2:1][CH:8]([OH:19])[CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:4.5.6|
|


|
Name
|
(dibenzyl)acetyl chloride
|
|
Quantity
|
258 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)Cl)CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1.1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ON1C(C=CC=C1)=S
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0.1 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)S
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
|
Name
|
saturated solution
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is maintained
|
|
Type
|
WAIT
|
|
Details
|
The reaction is continued for 1 hour at 80° C.
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture is then stirred for 2 hours at room temperature
|
|
Duration
|
2 h
|
|
Type
|
WASH
|
|
Details
|
The organic phase is again washed twice with potassium carbonate (2×10 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with 10 ml of water, twice with 10 ml of HCl (2N) and finally with twice 10 ml of water before being dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CC(CC1=CC=CC=C1)O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 82% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |